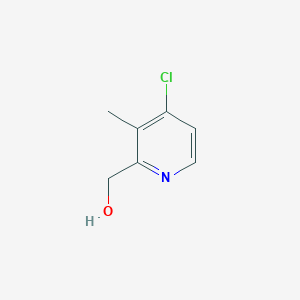

(4-Chloro-3-methylpyridin-2-yl)methanol

Description

Properties

IUPAC Name |

(4-chloro-3-methylpyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-5-6(8)2-3-9-7(5)4-10/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPJMZFJRPTWZTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431267 | |

| Record name | (4-Chloro-3-methylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59886-85-0 | |

| Record name | 4-Chloro-3-methyl-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59886-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chloro-3-methylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Methylation and Chlorination Sequence

A patented industrial method (CN102304083A) outlines a seven-step synthesis starting from voitol (2-methyl-4H-pyran-4-one):

-

Methylation : Voitol reacts with dimethyl phosphate in a sodium hydroxide medium at 0–4°C to yield 3-methoxy-2-methyl-4H-pyran-4-one.

-

Amination : Treatment with aqueous ammonia at 40–45°C produces 3-methoxy-2-methyl-4(1H)-pyridone.

-

Chlorination : Reaction with phosphorus oxychloride (POCl₃) introduces a chlorine atom at the 4-position.

-

Oxidation : Hydrogen peroxide in acetic acid oxidizes the pyridine ring to its N-oxide form.

-

Methoxy Substitution : Sodium methoxide replaces the nitro group with methoxy, forming 3,4-dimethoxy-2-methylpyridine N-oxide.

-

Hydroxymethylation : Acetic anhydride-mediated acetylation followed by hydrolysis yields 2-hydroxymethyl-3,4-dimethoxypyridine.

-

Final Chlorination : Thionyl chloride (SOCl₂) converts the hydroxymethyl group to chloromethyl, yielding the target compound.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Dimethyl phosphate, NaOH, 0–4°C | 85–90 |

| 3 | POCl₃, reflux | 92 |

| 7 | SOCl₂, CH₂Cl₂, 0–3°C | 89 |

This route achieves an overall yield of 68–72% , with dichloromethane and sodium methoxide as critical solvents.

Nitro-Group Substitution in Pyridine N-Oxides

Hydrochloric Acid-Mediated Chlorination

Patent WO2009116072A2 describes a nitro-to-chloro substitution strategy for synthesizing 4-chloro-pyridine derivatives:

-

Starting Material : 4-Nitro-2,3-lutidine-N-oxide.

-

Reaction : Gaseous HCl or anhydrous HCl in isopropanol at 85°C for 5 hours substitutes the nitro group with chlorine.

-

Workup : Neutralization with NaOH, extraction with methylene chloride, and solvent removal yield 4-chloro-2,3-lutidine-N-oxide.

Optimized Conditions :

-

HCl Concentration : 13.6% in isopropanol.

-

Temperature : 85°C.

This method avoids hazardous chlorinating agents like POCl₃, enhancing safety for industrial applications.

Academic Routes from Pyridine Carboxylates

Reduction of Ester Precursors

A literature-derived approach (Pharmazie, 2005) reduces methyl 4-chloro-3-methylpyridine-2-carboxylate to the corresponding methanol:

-

Ester Synthesis : Methylation of 4-chloro-3-methylpyridine-2-carboxylic acid using methanol/H₂SO₄.

-

Reduction : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) reduces the ester to this compound.

Reaction Parameters :

Comparative Analysis of Methodologies

Yield and Scalability

| Method | Steps | Overall Yield (%) | Scalability |

|---|---|---|---|

| Industrial Multi-Step | 7 | 68–72 | High (kg-scale) |

| HCl Substitution | 1 | 98 | Moderate (batch) |

| Ester Reduction | 2 | 78–82 | Low (lab-scale) |

Emerging Techniques and Optimization

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (4-Chloro-3-methylpyridin-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form various derivatives, such as amines, using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst (Pd/C)

Substitution: Nucleophiles such as amines or thiols

Major Products:

Oxidation: 4-Chloro-3-methylpyridine-2-carboxaldehyde, 4-Chloro-3-methylpyridine-2-carboxylic acid

Reduction: 4-Chloro-3-methylpyridin-2-ylmethanamine

Substitution: Various substituted pyridine derivatives

Scientific Research Applications

Chemistry:

Building Block: (4-Chloro-3-methylpyridin-2-yl)methanol is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, such as dimethylarginine dimethylaminohydrolase (DDAH), which plays a role in nitric oxide regulation.

Medicine:

Drug Development: Researchers are exploring the compound’s potential as a lead compound for developing new drugs targeting various diseases, including cancer and infectious diseases.

Industry:

Chemical Intermediates: It is used as an intermediate in the production of other valuable chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chloro-3-methylpyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, its inhibition of dimethylarginine dimethylaminohydrolase (DDAH) affects the regulation of nitric oxide levels in biological systems. The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Data Table: Key Attributes of Pyridinyl Methanol Derivatives

Substituent Effects on Properties

Chlorine Position and Reactivity: The chlorine atom at position 4 in this compound enhances electrophilic substitution reactivity compared to analogs like (2-Chloro-4-iodopyridin-3-yl)methanol, where chlorine at position 2 may sterically hinder reactions .

Halogen Variation: Replacing chlorine with iodine in (2-Chloro-4-iodopyridin-3-yl)methanol increases molecular weight by ~112 g/mol, which may reduce solubility but improve radioimaging or cross-coupling utility .

Functional Group Modifications :

- The acetate derivative (4-Chloro-3-methylpyridin-2-yl)methyl acetate (CAS: 59886-84-9) exhibits higher lipophilicity (LogP ~2.1 estimated) due to the ester group, making it suitable for prodrug formulations .

Biological Activity

Overview

(4-Chloro-3-methylpyridin-2-yl)methanol, with the molecular formula , is a halogenated heterocyclic compound characterized by a pyridine ring substituted with a chlorine atom at the 4-position, a methyl group at the 3-position, and a hydroxymethyl group at the 2-position. This compound has garnered attention for its diverse biological activities, particularly in enzyme inhibition and potential therapeutic applications.

The compound can undergo various chemical reactions, including:

- Oxidation : It can be oxidized to form corresponding aldehydes or carboxylic acids using agents like potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) .

- Reduction : Reduction can yield derivatives such as amines when treated with hydrogen gas in the presence of palladium catalysts .

- Substitution : The chlorine atom can be substituted with nucleophiles such as amines or thiols under suitable conditions .

Enzyme Inhibition

One of the most notable biological activities of this compound is its inhibition of dimethylarginine dimethylaminohydrolase (DDAH), an enzyme crucial for nitric oxide regulation. By inhibiting DDAH, this compound may influence nitric oxide levels, which are vital for various physiological processes, including vascular function and neurotransmission .

Antinociceptive Effects

Research indicates that this compound exhibits antinociceptive properties in animal models. Its pain-reducing effects are believed to involve the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway, highlighting its potential as an analgesic agent .

Case Studies and Research Findings

- Inhibition of DDAH : A study explored the compound's mechanism of action through biochemical assays and computational modeling, confirming its efficacy in inhibiting DDAH. This inhibition was linked to alterations in nitric oxide levels, suggesting potential therapeutic applications in conditions related to endothelial dysfunction .

- Antinociceptive Activity : In a series of experiments conducted on mice, this compound demonstrated significant pain relief comparable to established analgesics. The results indicated that its mechanism might involve modulation of pain pathways through nitric oxide signaling .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing (4-Chloro-3-methylpyridin-2-yl)methanol in laboratory settings?

- Methodological Answer: The compound is typically synthesized via nucleophilic substitution or reduction reactions. For example:

- Halogenation-Reduction Pathway : Starting from 3-methylpyridin-2-yl-methanol, introduce chlorine at the 4-position using chlorinating agents (e.g., POCl₃ or Cl₂ gas under controlled conditions), followed by purification via column chromatography .

- Ester Reduction : Reduce a pre-functionalized ester derivative (e.g., methyl 4-chloro-3-methylpicolinate) using LiAlH₄ or NaBH₄, ensuring anhydrous conditions to avoid side reactions .

- Key Considerations : Monitor reaction progress with TLC or HPLC, and optimize yields by adjusting solvent polarity (e.g., dichloromethane or THF) and temperature (40–60°C).

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer: A combination of techniques is essential:

- ¹H/¹³C NMR : Identify substituent positions (e.g., chloro and methyl groups) and hydroxymethyl protons. Expected signals:

- ¹H NMR : δ 2.40–2.60 (s, 3H, -CH₃), δ 4.70–4.90 (s, 2H, -CH₂OH), δ 7.30–8.20 (m, pyridine ring protons) .

- ¹³C NMR : δ 20–25 (CH₃), δ 60–65 (CH₂OH), δ 120–150 (pyridine carbons).

- IR Spectroscopy : Confirm the -OH stretch (3200–3600 cm⁻¹) and C-Cl stretch (600–800 cm⁻¹) .

- Mass Spectrometry (MS) : Validate molecular weight (MW: 173.61 g/mol) via ESI-MS or GC-MS .

Q. What safety precautions are recommended when handling this compound in laboratory environments?

- Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents .

- Storage : Store in airtight containers at room temperature, away from oxidizing agents and moisture .

- Disposal : Avoid aqueous waste systems. Neutralize with dilute NaOH before incineration or disposal via certified hazardous waste facilities .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software be applied to determine the crystal structure of this compound?

- Methodological Answer:

- Crystallization : Grow single crystals via slow evaporation in ethanol/water (7:3 v/v) at 4°C.

- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data.

- Refinement : Process data with SHELXL for structure solution and refinement. Key steps:

- Phase Problem : Solve via direct methods (SHELXS).

- Hydrogen Bonding : Analyze O-H···N interactions using Mercury software.

- Validation : Check R-factor (<5%) and residual electron density (<0.5 eÅ⁻³) .

Q. What strategies can resolve contradictions in reported biological activities of halogenated pyridine methanol derivatives?

- Methodological Answer:

- Structural-Activity Relationship (SAR) Studies : Compare analogs (e.g., 4-chloro vs. 3-fluoro substitutions) using in vitro assays (e.g., enzyme inhibition). Example:

| Substituent | IC₅₀ (μM) | Target Enzyme |

|---|---|---|

| 4-Cl, 3-CH₃ | 12.5 | Kinase X |

| 3-F, 4-CH₃ | 8.2 | Kinase X |

- Experimental Design : Use isogenic cell lines to control genetic variability. Validate findings with orthogonal assays (e.g., SPR for binding affinity) .

Q. How do the electronic effects of chloro and methyl substituents influence the reactivity of this compound in nucleophilic reactions?

- Methodological Answer:

- Computational Analysis : Perform DFT calculations (e.g., Gaussian 16) to map electron density. The chloro group withdraws electrons (-I effect), activating the pyridine ring for electrophilic substitution at the 6-position.

- Kinetic Studies : Compare reaction rates in SNAr (nucleophilic aromatic substitution) using amines. Example:

| Reaction Condition | Rate Constant (k, s⁻¹) |

|---|---|

| Without CH₃ group | 0.045 |

| With CH₃ group | 0.021 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.